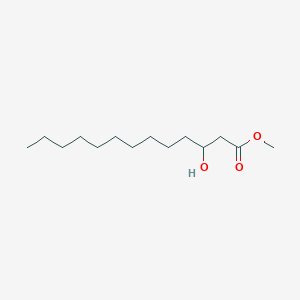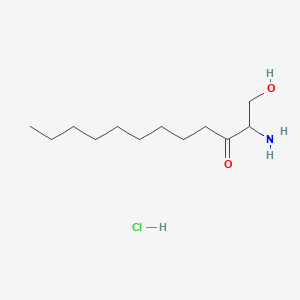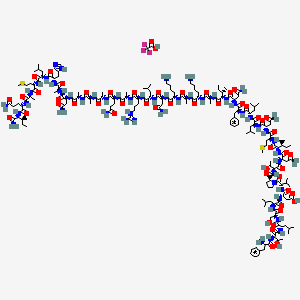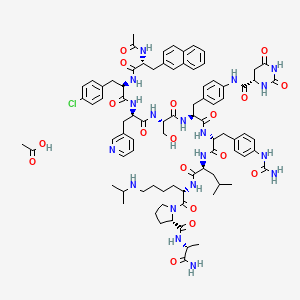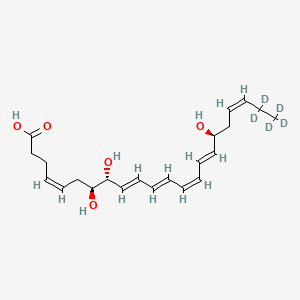
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex polyunsaturated fatty acids, such as those related to docosahexaenoic acid (DHA), has been a subject of interest due to their biological significance. The asymmetric synthesis of trihydroxyoctadec-6-enoic acid was achieved using a catalytic enantioselective allylic oxidation, which is a critical step in producing optically pure forms of such fatty acids . Similarly, the total synthesis of 7-hydroxydocosahexaenoic acid (7-HDHA) was reported, which involved a convergent approach that united two separate fragments of the molecule. This synthesis is significant as it established 7(S)-HDHA as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα) in the brain . Furthermore, the synthesis of dihydroxydocosahexaenoic acids, specifically 7,17(S)-dihydro(pero)xydocosahexaenoic acid, was accomplished through soybean lipoxygenase-catalyzed oxidation, providing insights into the potential anti-inflammatory and anticancer activities of these compounds . Another related compound, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), was synthesized from oleic acid, showcasing the versatility of synthetic methods in producing hydroxylated fatty acids .
Molecular Structure Analysis
The molecular structure of these fatty acids is characterized by multiple double bonds and hydroxyl groups. The precise geometry of the double bonds, such as 4Z,8E,10Z,13Z,15E,19Z, is crucial for the biological function of these molecules . The stereochemistry of the hydroxyl groups, as indicated by the (S) configuration, is also essential for their interaction with biological targets like PPARα . The use of various spectroscopic methods, including NMR and mass spectroscopy, has been instrumental in elucidating these structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these fatty acids include allylic oxidation, Sonogashira coupling, Boland reduction, and Wittig reaction, among others . These reactions are carefully chosen to preserve the delicate structure of the fatty acids and to introduce the necessary functional groups in the correct stereochemical orientation. The inhibition of enzymes such as 5-lipoxygenase by the synthesized compounds indicates that these fatty acids can participate in further chemical reactions within biological systems, potentially leading to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these fatty acids are influenced by their high degree of unsaturation and the presence of hydroxyl groups. These properties include solubility in organic solvents, melting points, and reactivity towards oxidizing agents. The presence of multiple double bonds makes these compounds susceptible to oxidation, which is both a challenge in their synthesis and a feature that can be exploited for biological activity, as seen in the formation of dihydroxydocosahexaenoic acids by lipoxygenase-catalyzed oxidation . The hydroxyl groups contribute to the polarity of the molecules, affecting their interaction with biological membranes and proteins .
Aplicaciones Científicas De Investigación
Antioxidant and Hepatoprotective Properties
Research has extensively validated the antioxidant and hepatoprotective potential of natural products. Compounds with specific structural features, including polyhydroxy configurations, have shown significant antioxidant activities. These activities render them suitable candidates for new drug development, especially for disorders associated with oxidative stress and liver damage (Lawal et al., 2016). The structural complexity and the presence of hydroxy groups in "7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid" could suggest its potential for similar biological activities.
Polyhydroxyalkanoates: Biosynthesis and Applications
Polyhydroxyalkanoates (PHAs) represent a class of biodegradable polymers produced by microbial fermentation, highlighting the role of hydroxy acids in sustainable materials science. These compounds, characterized by their hydroxyalkanoic acid monomers, exhibit versatility in applications ranging from packaging to medical uses (Amara, 2010). The relevance of hydroxy acid derivatives in the synthesis and modification of PHAs could provide a framework for researching the applications of "this compound" in biopolymer science.
Corrosion Inhibition
Quinoline derivatives have been documented for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable complexes with metallic surfaces make them valuable in protecting metals from corrosion (Verma et al., 2020). While "this compound" is not a quinoline derivative, the principle of using complex organic molecules for corrosion inhibition could be explored for this compound as well, particularly in the context of its potential interaction with metal surfaces and its structural specificity.
Mecanismo De Acción
Target of Action
Resolvin D1-d5, also known as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21’,22,22,22-d5docosahexaenoic acid, primarily targets neutrophils and macrophages . These immune cells play a crucial role in the inflammatory response. Neutrophils are the first responders to inflammation, migrating to the site of injury or infection, while macrophages are responsible for phagocytosis of apoptotic cells and debris .
Mode of Action
Resolvin D1-d5 interacts with its targets by regulating actin polymerization, which blocks proinflammatory neutrophil migration . It also reduces TNF-α–mediated inflammation in macrophages and enhances the phagocytosis of apoptotic cells by macrophages . This interaction results in a reduction of inflammation and promotion of the resolution process .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Resolvin D1-d5 has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in the regulation of the inflammatory response . For instance, it has been shown to control downstream miR-30e-5p to increase Treg and reduce the differentiation of Th17, repairing the imbalance in the Treg/Th17 ratio .
Cellular Effects
Resolvin D1-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly inhibit the Th17 cells’ differentiation and proliferation . Moreover, it has been found to reduce TNF-α–mediated inflammation in macrophages and enhance phagocytosis of apoptotic cells by macrophages .
Molecular Mechanism
At the molecular level, Resolvin D1-d5 exerts its effects through various mechanisms. It has been shown to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages . Furthermore, it prevents hepatocyte death by alleviating ER stress-mediated apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Resolvin D1-d5 change over time. It has been observed that Resolvin D1-d5 treatment prevents the more pronounced anxious-like and reduced the depressive-like behaviors of experimental-T1DM animals and significantly improves the plasma glucose levels .
Dosage Effects in Animal Models
The effects of Resolvin D1-d5 vary with different dosages in animal models. For instance, in a mouse model of myocardial ischemia repefusuin (MI/R) injury, intravenous injection of Resolvin D1-d5 resulted in the enrichment of Resolvin D1-d5 in the injured area, which in turn promotes clearance of dead cells, production of specialized pro-resolving mediators (SPMs), and angiogenesis during injury repair, effectively improving cardiac function .
Metabolic Pathways
Resolvin D1-d5 is involved in various metabolic pathways. It is synthesized through the stereo-selective transformation of essential fatty acids, resulting in molecules dynamically modulated during inflammation and possessing strong immunoregulatory properties .
Subcellular Localization
It is known that Resolvin D1-d5 plays a key role in preventing bone resorption and other pathophysiological changes associated with arthritis .
Propiedades
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-CLQVKFETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



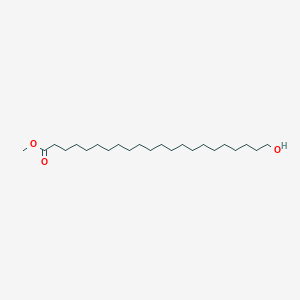
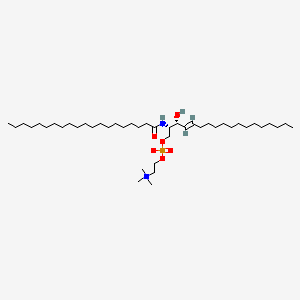
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)
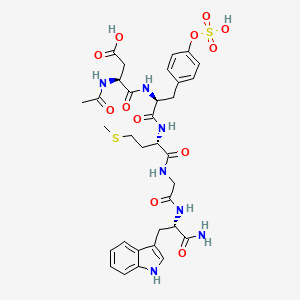
![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)


![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)
